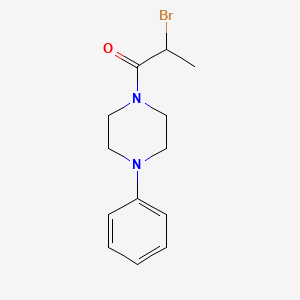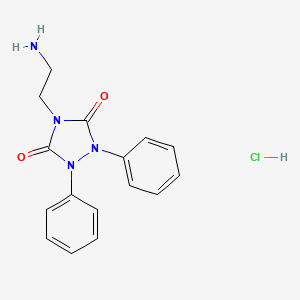
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazolidine ring, which is a five-membered ring containing three nitrogen atoms, and two phenyl groups attached to the ring. The hydrochloride form indicates that the compound is in its salt form, which often enhances its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 2-phenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate This intermediate then undergoes cyclization with phenyl isocyanate to form the triazolidine ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mécanisme D'action
The mechanism of action of 4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The triazolidine ring and phenyl groups play a crucial role in binding to the active sites of enzymes, while the aminoethyl group may enhance solubility and facilitate cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the core structure, which is a benzenesulfonamide instead of a triazolidine.
2-(4-Aminophenyl)ethylamine: Similar in having an aminoethyl group but lacks the triazolidine ring and phenyl groups.
Uniqueness
4-(2-Aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione is unique due to its triazolidine ring structure, which imparts distinct chemical properties and reactivity. The presence of two phenyl groups further enhances its stability and potential for interactions with biological targets, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C16H17ClN4O2 |
|---|---|
Poids moléculaire |
332.78 g/mol |
Nom IUPAC |
4-(2-aminoethyl)-1,2-diphenyl-1,2,4-triazolidine-3,5-dione;hydrochloride |
InChI |
InChI=1S/C16H16N4O2.ClH/c17-11-12-18-15(21)19(13-7-3-1-4-8-13)20(16(18)22)14-9-5-2-6-10-14;/h1-10H,11-12,17H2;1H |
Clé InChI |
OTLSJHIMWBLWJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=O)N(C(=O)N2C3=CC=CC=C3)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


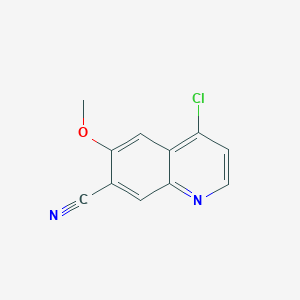
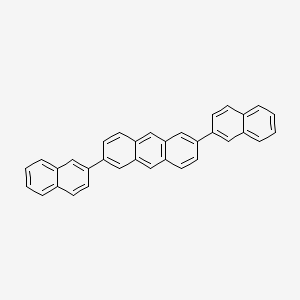

![5-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13908059.png)
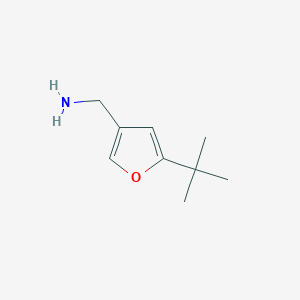
![(2S,4R)-1-[(2S)-2-[6-[[2-[2,3-difluoro-6-(2-morpholinothiazol-4-yl)phenoxy]acetyl]amino]hexanoylamino]-3,3-dimethyl-butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methylthiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B13908077.png)

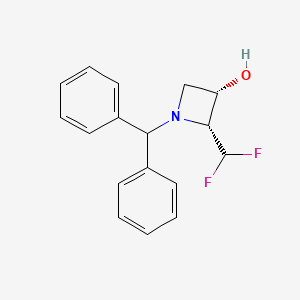


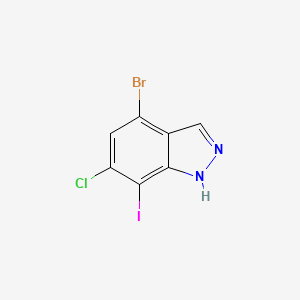

![sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate](/img/structure/B13908137.png)
